![molecular formula C8H8O2 B2460618 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2091699-63-5](/img/structure/B2460618.png)
3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid
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Description
“3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2287288-07-5 . It has a molecular weight of 140.18 .
Synthesis Analysis
In a large-scale synthesis and modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP), the flow photochemical addition of propellane to diacetyl allowed construction of the bicyclo[1.1.1]pentane (BCP) core in a 1 kg scale within 1 day . The haloform reaction of the formed diketone in batch afforded bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .
Molecular Structure Analysis
The InChI Code for “3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid” is 1S/C8H12O2/c1-2-7-3-8(4-7,5-7)6(9)10/h2-5H2,1H3,(H,9,10) .
Chemical Reactions Analysis
The synthesis of diacid 1 was described in 1982 by first Applequist . The authors converted cyclobutanone 2 into the substituted bicyclo[1.1.0]butane 3 . From that intermediate, diacid 1 was synthesized in five steps in a 400 mg amount .
Physical And Chemical Properties Analysis
The physical form of “3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid” is a powder .
Safety and Hazards
The safety information for “3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVUZAXPWUGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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